ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
This compound is a heterocyclic derivative featuring a thieno[2,3-c]pyridine core fused with a benzo[d]thiazole moiety. The structure includes a carbamoyl group at position 3 and an ethyl ester at position 6, with a benzo[d]thiazole-6-carboxamido substituent at position 2.
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazole-6-carbonylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-2-27-19(26)23-6-5-11-14(8-23)29-18(15(11)16(20)24)22-17(25)10-3-4-12-13(7-10)28-9-21-12/h3-4,7,9H,2,5-6,8H2,1H3,(H2,20,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFUAMUYSNCURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. The specific targets would depend on the exact biological activity of this compound.
Mode of Action
The thiazole ring, a key structural component of this compound, is known to interact with biological targets through electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom. The exact interactions would depend on the specific biological targets of this compound.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific biological activities. For example, they can affect the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system.
Pharmacokinetics
The thiazole ring, a key structural component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of this compound.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific effects would depend on the exact biological activity of this compound.
Action Environment
It is known that the thiazole ring, a key structural component of this compound, is stable under normal conditions. The influence of environmental factors would depend on the specific biological targets and activities of this compound.
Biological Activity
Ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a thieno[2,3-c]pyridine core fused with a benzo[d]thiazole moiety. Its structure includes multiple functional groups such as carboxamide and carbamoyl groups, which enhance its solubility and reactivity. The unique combination of these elements positions it as a promising candidate for pharmaceutical applications.
Synthesis
The synthesis of this compound typically involves several chemical reactions:
- Formation of the thieno[2,3-c]pyridine core through cyclization reactions.
- Introduction of the benzo[d]thiazole moiety via substitution reactions.
- Carbamoylation and esterification to achieve the final product.
These reactions often require specific conditions such as temperature control and the use of catalysts to optimize yield and purity .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in the following table:
| Bacterial Strain | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 50 | 95 |
| Escherichia coli | 100 | 90 |
| Bacillus subtilis | 25 | 98 |
This data suggests that the compound possesses potent antibacterial activity, comparable to standard antibiotics .
Anticancer Activity
In vitro studies have revealed that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. For instance, in HCT-116 colorectal cancer cells, it has demonstrated an IC50 value of approximately 0.66 µM, indicating moderate cytotoxicity. Further mechanistic studies suggest that it may inhibit key enzymes involved in cancer cell proliferation .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial growth and cancer cell metabolism.
- Receptor Binding: Interaction with receptors involved in apoptosis pathways has been suggested as a mechanism for its anticancer effects .
Case Studies
Several studies have reported on the efficacy of this compound in preclinical models:
- Antimicrobial Efficacy: A study demonstrated that derivatives of this compound significantly reduced bacterial load in infected animal models when administered orally.
- Cancer Treatment Potential: In xenograft models of human tumors, treatment with this compound led to a reduction in tumor size and weight compared to controls .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Preliminary studies indicate that ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exhibits notable antimicrobial properties. The presence of the benzothiazole and thienopyridine structures contributes to this activity, which is essential in developing new antibiotics against resistant bacterial strains.
- Anticancer Potential : The compound has shown promising results in anticancer studies. Its structural analogs have been associated with inhibiting various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). The unique combination of functional groups may enhance its interaction with biological targets involved in cancer progression .
- Enzyme Inhibition : Interaction studies suggest that this compound may effectively bind to enzymes or receptors implicated in disease processes. Understanding these interactions through molecular docking studies can provide insights into its potential therapeutic mechanisms.
- Immunomodulatory Effects : Recent research has indicated that compounds similar to this compound can act as immune modulators by interacting with STING (Stimulator of Interferon Genes), which plays a crucial role in the immune response. This opens avenues for developing therapies targeting immune-related diseases .
Synthesis Methodologies
The synthesis of this compound involves multiple steps that require precise conditions such as temperature control and the use of catalysts. Key steps include:
- Formation of the Thieno[2,3-c]pyridine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Carboxamide and carbamoyl groups can be introduced via acylation reactions.
- Purification and Characterization : The final product must be purified using techniques such as recrystallization or chromatography and characterized by NMR spectroscopy and mass spectrometry to confirm its structure.
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethyl ester group at position 6 undergoes nucleophilic substitution under basic conditions. For example:
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Hydrolysis : Treatment with NaOH in ethanol/water (1:1) at 80°C yields the corresponding carboxylic acid derivative.
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Transesterification : Reacts with methanol in the presence of catalytic H₂SO₄ to form the methyl ester analog .
Key Data :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis | NaOH, EtOH/H₂O, 80°C | Carboxylic acid | 85% |
| Transesterification | MeOH, H₂SO₄, reflux | Methyl ester | 72% |
Cyclization Reactions
The thieno[2,3-c]pyridine core participates in ring-expansion reactions:
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With malononitrile derivatives : Forms fused pyrido[3,2-e]thiazolo[3,2-a]pyrimidine systems under ethanol/TEA at room temperature .
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Ethoxymethylene malononitrile : Produces iminothiazolopyridine derivatives via [3+2] cycloaddition .
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the thiophene sulfur on the nitrile carbon, followed by intramolecular cyclization (supported by FTIR and NMR data) .
Carbamoyl Group Reactivity
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Hydrolysis : The 3-carbamoyl moiety converts to a carboxylic acid under strong acidic conditions (HCl, 6M, 100°C).
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Aminolysis : Reacts with primary amines (e.g., methylamine) in DMF to form substituted urea derivatives.
Benzo[d]thiazole Amide Modifications
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Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst introduces aryl groups at position 2.
Comparative Reactivity Table :
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces:
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Ring-opening : Thienopyridine moiety converts to a dihydrothiophene derivative .
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Dimerization : Forms a [2+2] cycloadduct via excited-state interactions.
Quantum Yield Data :
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Ring-opening: Φ = 0.32 ± 0.03
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Dimerization: Φ = 0.15 ± 0.02
Biological Activation Pathways
While not strictly synthetic reactions, metabolic transformations are critical for pharmaceutical applications:
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Hepatic oxidation : Cytochrome P450 enzymes convert the ethyl ester to a carboxylic acid (major metabolite) .
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Glucuronidation : The benzo[d]thiazole group forms O-glucuronides in phase II metabolism .
Comparative Reactivity with Structural Analogs
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to three analogs derived from the evidence:
Analysis of Substituent Effects
Benzothiazole Substitution Position: The target compound’s 6-carboxamido substitution on benzo[d]thiazole (vs. 2-carboxamido in ) may influence hydrogen bonding or steric interactions in biological targets. The 2-carboxamido analog in could exhibit distinct electronic effects due to proximity to the thiazole sulfur.
Ester Group (Ethyl vs. Methyl) :
- The ethyl ester in the target compound may confer higher lipophilicity (logP) compared to the methyl analog , affecting membrane permeability and metabolic stability.
Core Heterocycle: The thieno[2,3-c]pyridine core in the target compound differs from the thiazolo[3,2-a]pyrimidine in , altering ring strain and conjugation patterns. This impacts solubility and π-π interactions.
Research Findings and Limitations
Crystallographic Insights (from )
- The thiazolo-pyrimidine analog in exhibits a planar conformation stabilized by intramolecular hydrogen bonds (e.g., C17–C2–C3–O1 torsion angle: 4.5° ). This suggests rigidity, which may contrast with the flexibility of the thieno-pyridine core in the target compound.
Data Gaps
- No pharmacological or kinetic data (e.g., IC₅₀, bioavailability) are available for the target compound or its analogs in the provided evidence.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?
- Methodological Answer: Synthesis typically involves constructing the thieno[2,3-c]pyridine core first, followed by introducing the benzo[d]thiazole-6-carboxamido group. A multi-step approach is common:
Core Formation: Cyclization reactions under reflux with acetic anhydride/acetic acid and sodium acetate (2–4 hours) to form the thienopyridine scaffold .
Functionalization: Coupling the benzo[d]thiazole moiety via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .
- Critical Parameters: Reaction temperature (60–80°C), solvent choice (polar aprotic for coupling), and inert atmosphere (N₂) to prevent hydrolysis .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Key Techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent connectivity and confirm absence of unreacted intermediates .
- Mass Spectrometry (HRMS): To validate molecular weight (430.5 g/mol) and detect isotopic patterns .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) for purity assessment (>95% by area under the curve) .
- Common Pitfalls: Residual solvents (e.g., DMF) may require additional drying under vacuum .
Q. How can researchers address solubility challenges during in vitro bioactivity assays?
- Strategies:
- Solvent Screening: Test DMSO (primary stock) followed by dilution in PBS or cell culture media (≤0.1% DMSO final) to avoid cytotoxicity .
- Surfactants: Use Tween-80 or cyclodextrins for hydrophobic compounds .
- Protonation: Adjust pH to exploit ionization of carbamoyl/carboxylate groups (pKa ~3–5) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to optimize antimicrobial activity?
- Approach:
Modify Functional Groups:
- Replace the ethyl carboxylate with methyl or tert-butyl esters to study steric effects .
- Substitute the carbamoyl group with sulfonamides to enhance membrane permeability .
Bioactivity Assays:
- MIC Testing: Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Curves: To differentiate bactericidal vs. bacteriostatic effects .
Q. What computational methods can predict reaction pathways for derivative synthesis?
- Tools and Workflows:
- Reaction Path Search: Density Functional Theory (DFT) to model transition states and intermediates .
- Machine Learning: Train models on existing thienopyridine reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
Q. How to resolve contradictions in reported anticancer activity across cell lines?
- Hypothesis Testing:
- Mechanistic Studies: Conduct Western blotting for apoptosis markers (e.g., caspase-3) and cell cycle arrest (cyclin D1) .
- Metabolic Stability: Test hepatic microsome stability to rule out rapid degradation in certain assays .
- 3D Tumor Models: Compare 2D monolayer vs. spheroid efficacy to assess penetration limitations .
Q. What strategies improve bioactivity through targeted derivatization?
- Focus Areas:
- Bioisosteric Replacement: Swap the benzo[d]thiazole with indole or benzimidazole to enhance DNA intercalation .
- Prodrug Design: Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to improve oral bioavailability .
- Synthetic Feasibility: Prioritize derivatives with ≤3 synthetic steps to maintain scalability .
Q. How to monitor reaction progress in real-time to minimize byproducts?
- Techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
